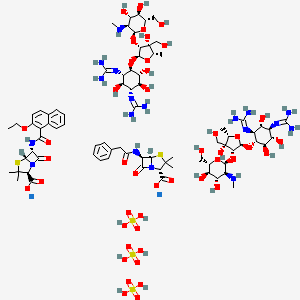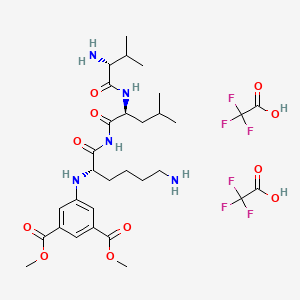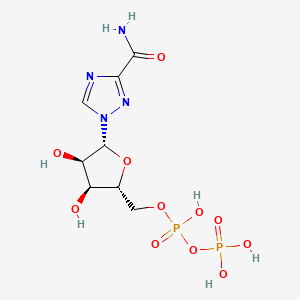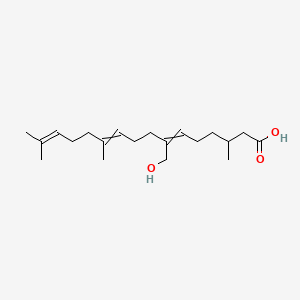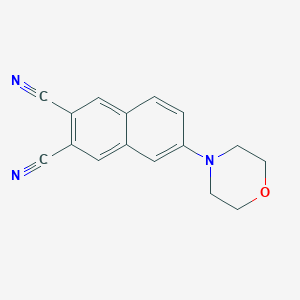
6-(4-Morpholinyl)naphthalene-2,3-dicarbonitrile
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
6-(4-morpholinyl)naphthalene-2,3-dicarbonitrile is a member of naphthalenes.
Wissenschaftliche Forschungsanwendungen
Synthesis and Structure Analysis Chen et al. (2011) conducted a study involving the synthesis of a compound closely related to 6-(4-Morpholinyl)naphthalene-2,3-dicarbonitrile. This research focused on the synthesis via a multicomponent reaction and the examination of molecular conformation and intermolecular hydrogen bonding, contributing to understanding the structural aspects of such compounds (Chen et al., 2011).
Nucleophilic Reactions in Synthesis Fei, Slawin, and Woollins (2001) explored the reactivity of a similar compound, focusing on nucleophilic reactions. This study provides insights into how compounds like 6-(4-Morpholinyl)naphthalene-2,3-dicarbonitrile could react with various nucleophiles, forming new chemical structures and potentially leading to diverse applications (Fei, Slawin, & Woollins, 2001).
Antibacterial Activity Research by Cai Zhi (2010) on a structurally related molecule emphasized its potential antibacterial activity. This study highlights the relevance of such compounds in developing new antibacterial agents (Cai Zhi, 2010).
Eco-Friendly Synthesis Approaches Damera and Pagadala (2023) discussed an eco-friendly approach for constructing multifunctionalized benzenes, which is relevant to the synthesis of compounds like 6-(4-Morpholinyl)naphthalene-2,3-dicarbonitrile. This research emphasizes the importance of green chemistry principles in the synthesis of such compounds (Damera & Pagadala, 2023).
Spectrophotometric Applications Gautam, Bansal, and Puri (1981) explored the use of a morpholine-based reagent for the spectrophotometric determination of various metals, demonstrating the analytical applications of morpholine derivatives in chemical analysis (Gautam, Bansal, & Puri, 1981).
Eigenschaften
Produktname |
6-(4-Morpholinyl)naphthalene-2,3-dicarbonitrile |
|---|---|
Molekularformel |
C16H13N3O |
Molekulargewicht |
263.29 g/mol |
IUPAC-Name |
6-morpholin-4-ylnaphthalene-2,3-dicarbonitrile |
InChI |
InChI=1S/C16H13N3O/c17-10-14-7-12-1-2-16(19-3-5-20-6-4-19)9-13(12)8-15(14)11-18/h1-2,7-9H,3-6H2 |
InChI-Schlüssel |
MNPHKJOTGDBSIR-UHFFFAOYSA-N |
Kanonische SMILES |
C1COCCN1C2=CC3=CC(=C(C=C3C=C2)C#N)C#N |
Herkunft des Produkts |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



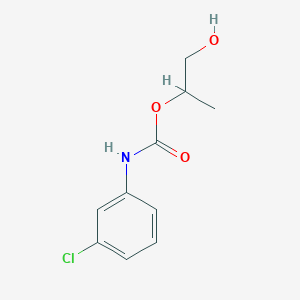

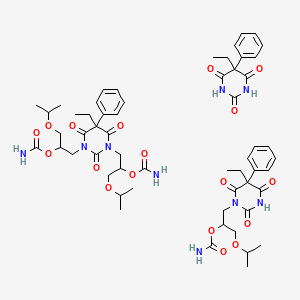
![[[(2R,3S,4R,5R)-5-(6-aminopurin-9-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-hydroxyphosphoryl]oxy-imidazol-1-ylphosphinic acid](/img/structure/B1204006.png)
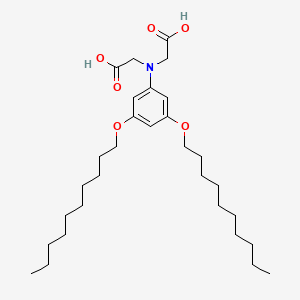
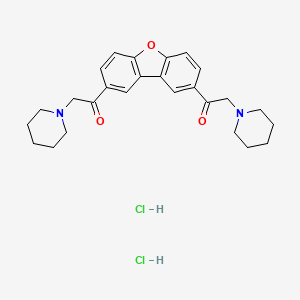
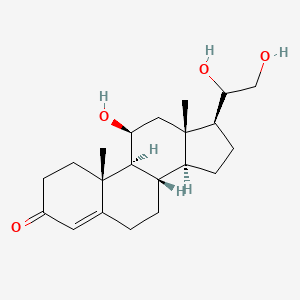
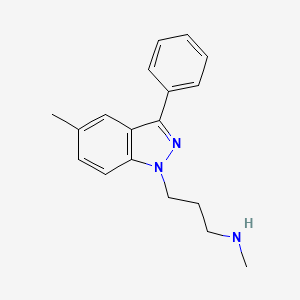
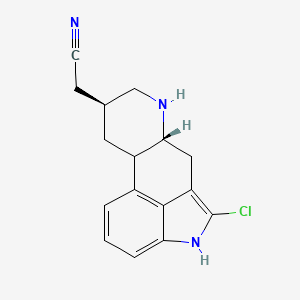
![Methyl [2-[3-[[4-[[[5-(6-aminopurin-9-yl)-4-hydroxy-3-phosphonooxyoxolan-2-yl]methoxy-hydroxyphosphoryl]oxy-hydroxyphosphoryl]oxy-2-hydroxy-3,3-dimethylbutanoyl]amino]propanoylamino]ethyldisulfanyl]formate](/img/structure/B1204017.png)
